Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate
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Overview
Description
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate is a coordination compound that acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions. This compound is known for its ability to facilitate the formation of copper complexes, which can be utilized in various catalytic reactions .
Preparation Methods
The synthesis of Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate involves the reaction of copper(I) nitrate with 1,10-phenanthroline and triphenylphosphane in the presence of dichloromethane. The reaction conditions typically include a controlled temperature and atmosphere to ensure the formation of the desired complex . Industrial production methods may involve scaling up this reaction under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the copper(I) ion is oxidized to copper(II).
Reduction: It can also undergo reduction reactions where the copper(II) ion is reduced back to copper(I).
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate involves the coordination of the copper ion with the ligands. This coordination influences the electronic and steric properties of the copper ion, promoting specific chemical transformations. The bidentate ligand structure of 1,10-phenanthroline allows it to chelate with the copper ion, stabilizing the complex and enhancing its catalytic activity .
Comparison with Similar Compounds
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate can be compared with other similar compounds, such as:
Bis-Cu(I)-phenanthroline: This compound also forms stable complexes with copper ions and is used in similar catalytic applications.
Bis-Cu(I)-phenanthroline-2-amine: This variant includes an amine group, which can influence the reactivity and stability of the complex.
Bis-Cu(I)-phenanthroline-2-acetamide: The acetamide group in this compound provides additional functionalization, potentially altering its catalytic properties.
These similar compounds highlight the versatility of copper-phenanthroline complexes in various chemical and catalytic applications.
Properties
Molecular Formula |
C31H25Cl2CuN3O3P |
---|---|
Molecular Weight |
653.0 g/mol |
IUPAC Name |
copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate |
InChI |
InChI=1S/C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h1-15H;1-8H;1H2;;/q;;;+1;-1 |
InChI Key |
ITSMRPBQZBOLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] |
Origin of Product |
United States |
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